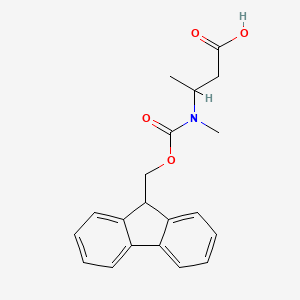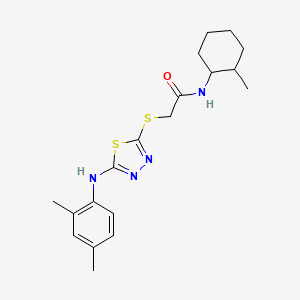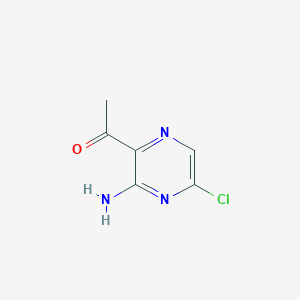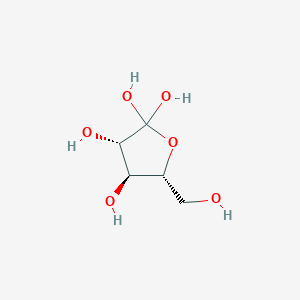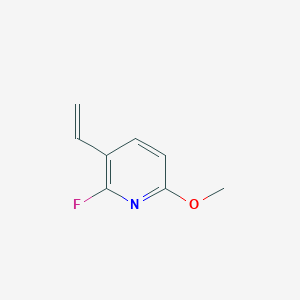
2-Fluoro-6-methoxy-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxy-3-vinylpyridine is a fluorinated pyridine derivative. Pyridine compounds are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3-vinylpyridine typically involves the fluorination of a pyridine precursor. One common method is the reaction of 2,6-dimethoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the process, allowing for the production of large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxy-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of 2-fluoro-6-methoxy-3-formylpyridine or 2-fluoro-6-methoxy-3-carboxypyridine.
Reduction: Formation of 2-fluoro-6-methoxy-3-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxy-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxy-3-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The vinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-methoxypyridine
- 2-Fluoro-4-vinylpyridine
- 2-Methyl-6-vinylpyridine
- 2-Bromo-6-vinylpyridine
Uniqueness
2-Fluoro-6-methoxy-3-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the vinyl group provides a site for further chemical modifications .
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
3-ethenyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h3-5H,1H2,2H3 |
Clave InChI |
ZCCJKTBEYVEJLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15225803.png)
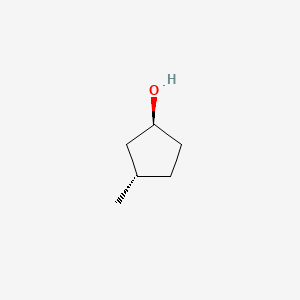
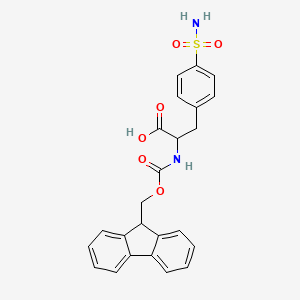
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)


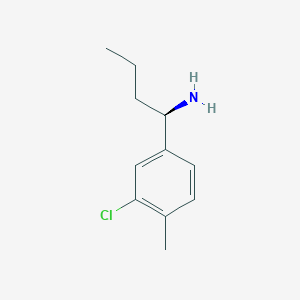
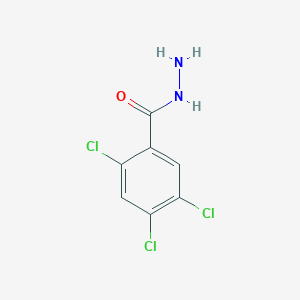
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
